molecular formula C21H22INO3 B12717595 Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide CAS No. 110816-65-4

Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide

Cat. No.: B12717595
CAS No.: 110816-65-4
M. Wt: 463.3 g/mol
InChI Key: BSZCJECWUBRILW-CALJPSDSSA-M
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Description

Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide is a chemical compound with the molecular formula C21H22INO3 It is known for its unique structure, which includes a quinolinium core and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide typically involves the reaction of quinoline derivatives with 2,4,6-trimethoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol. The resulting product is then treated with methyl iodide to form the iodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.

    Substitution: The trimethoxyphenyl group can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles are employed under conditions that favor substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinium oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in various substituted quinolinium compounds.

Scientific Research Applications

Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, while the quinolinium core facilitates the compound’s overall activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinolinium, 1-methyl-2-(2-(3,4,5-trimethoxyphenyl)ethenyl)-, iodide: Similar structure but with different substitution pattern on the phenyl ring.

    Quinolinium, 1-methyl-2-(2-(2,4-dimethoxyphenyl)ethenyl)-, iodide: Lacks one methoxy group compared to the original compound.

Uniqueness

Quinolinium, 1-methyl-2-(2-(2,4,6-trimethoxyphenyl)ethenyl)-, iodide is unique due to the presence of the 2,4,6-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This substitution pattern enhances its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

110816-65-4

Molecular Formula

C21H22INO3

Molecular Weight

463.3 g/mol

IUPAC Name

1-methyl-2-[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]quinolin-1-ium;iodide

InChI

InChI=1S/C21H22NO3.HI/c1-22-16(10-9-15-7-5-6-8-19(15)22)11-12-18-20(24-3)13-17(23-2)14-21(18)25-4;/h5-14H,1-4H3;1H/q+1;/p-1/b12-11+;

InChI Key

BSZCJECWUBRILW-CALJPSDSSA-M

Isomeric SMILES

C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=C(C=C(C=C3OC)OC)OC.[I-]

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C=C(C=C3OC)OC)OC.[I-]

Origin of Product

United States

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